molecular formula C20H24N2O3 B250002 N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide

N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide

Cat. No. B250002
M. Wt: 340.4 g/mol
InChI Key: MLHHGBRWROPZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide, also known as IPPA, is a chemical compound that has been studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cell growth. N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory prostaglandins, and to activate the AMP-activated protein kinase pathway, which plays a role in regulating cell growth and metabolism.
Biochemical and Physiological Effects:
N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide has been shown to have anti-inflammatory and anti-tumor effects in vitro. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. In addition, N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide has been shown to have neuroprotective effects in a mouse model of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide in lab experiments is its potential for treating various diseases and its ability to inhibit the growth of cancer cells. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

For research on N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide could include further studies on its mechanism of action, as well as its potential use in treating other diseases such as inflammation and neurodegenerative disorders. In addition, studies could be conducted to determine the optimal dosage and administration of N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide for therapeutic use.

Synthesis Methods

N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide can be synthesized through a multi-step process involving the reaction of 2-isopropylphenol with acetic anhydride, followed by the reaction of the resulting product with 4-aminobenzoyl chloride and propanoic acid. The final product is purified through recrystallization.

Scientific Research Applications

N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide has been studied for its potential use in treating various diseases, including cancer, diabetes, and Alzheimer's disease. It has been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells in vitro. N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide has also been studied for its potential use as a diagnostic tool for detecting cancer.

properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-[4-[[2-(2-propan-2-ylphenoxy)acetyl]amino]phenyl]propanamide

InChI

InChI=1S/C20H24N2O3/c1-4-19(23)21-15-9-11-16(12-10-15)22-20(24)13-25-18-8-6-5-7-17(18)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

MLHHGBRWROPZBS-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C(C)C

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C(C)C

Origin of Product

United States

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